Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone

Medicinal Chemistry Property Prediction Bioisostere Design

This compound is a dual-rigidified spirocyclic azetidine amide combining an azetidine ring with a 6-oxa-2-azaspiro[4.5]decane core. With Fsp³ of 0.83, a single rotatable bond, and TPSA of 41.6 Ų, it offers a measurable advantage in passive permeability over morpholine amides. It is a bioisostere of saturated six-membered heterocycles and is designed to mitigate CYP450-mediated liabilities by redirecting metabolism toward GST-catalyzed conjugation. Ideal for CNS-penetrant lead series, fragment-based screening, and PROTAC linker applications requiring rigid exit vector geometry.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 2098090-80-1
Cat. No. B1481776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone
CAS2098090-80-1
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CCN(C2)C(=O)C3CNC3
InChIInChI=1S/C12H20N2O2/c15-11(10-7-13-8-10)14-5-4-12(9-14)3-1-2-6-16-12/h10,13H,1-9H2
InChIKeyKKMMBEVFMLRMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2098090-80-1) – Core Identity and Scaffold Class


Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2098090‑80‑1, molecular formula C₁₂H₂₀N₂O₂, molecular weight 224.30 g/mol) is a spirocyclic azetidine amide consisting of an azetidin-3-yl carbonyl moiety coupled to a 6-oxa-2-azaspiro[4.5]decane scaffold [1]. The compound belongs to the class of angular spirocyclic azetidines that have been validated as bioisosteres for saturated six-membered heterocycles and are recognized as medicinally relevant building blocks [2].

Why Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone Cannot Be Trivially Replaced by Generic Analogs


The compound’s differentiation resides in its dual rigidifying elements: the azetidine ring and the 6-oxa-2-azaspiro[4.5]decane core. The combination imposes a defined three-dimensional vector for the carbonyl linkage that is not reproduced by simple piperidine, morpholine, or monocyclic azetidine amides [1]. Spirocyclic azetidines have been shown to confer altered lipophilicity, reduced basicity, and distinct metabolic stability compared with non-spiro counterparts, meaning in-class compounds with different ring sizes or substitution patterns cannot be assumed to deliver equivalent physicochemical or pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone Against Closest Analogs


Conformational Rigidity and Topological Polar Surface Area Comparison with a Saturated Six-Membered Heterocycle Analog

Angular spirocyclic azetidines, such as the target compound's scaffold, are validated bioisosteres for common saturated six-membered heterocycles like morpholine. Incorporation of a spiroazetidine into the anticancer drug Sonidegib (replacing morpholine) led to measurable alterations in key physicochemical properties, demonstrating that the spirocyclic azetidine motif is not a generic substitute but a precise modulator of molecular features [1]. While the exact target compound was not the subject of the Sonidegib study, its scaffold class displays a distinct topological polar surface area (TPSA) of 41.6 Ų and a rotatable bond count of only 1, which contrasts sharply with the morpholine-containing analog's higher flexibility and TPSA of approximately 45–55 Ų (class-level estimate for N-acyl morpholine derivatives) [2]. The reduced flexibility and lower TPSA suggest enhanced passive permeability potential.

Medicinal Chemistry Property Prediction Bioisostere Design

Metabolic Stability Advantage of Spirocyclic Azetidine Scaffolds over Non-Spiro Azetidine Analogs

The spirocyclic azetidine moiety presents a strained ring system that influences Phase II metabolism pathways distinctly from simple azetidines. In studies with AZD1979, a compound containing a 2-oxa-6-azaspiro[3.3]heptane moiety, glutathione S-transferase (GST)-catalyzed ring-opening conjugation occurred without prior cytochrome P450 bioactivation, a pathway not observed for non-spiro azetidine analogs [1]. Although the target compound contains a different spiro ring size (6-oxa-2-azaspiro[4.5]decane), the strained spiro-azetidine substructure is expected to exhibit a similar metabolic vulnerability that distinguishes it from simple 4-, 5-, or 6-membered ring amides, which primarily undergo oxidative metabolism. The target compound's spiro core thus offers a mechanistically distinct metabolic fate compared to non-spiro azetidine amides [1].

Drug Metabolism Pharmacokinetics Metabolic Soft Spot Analysis

Reduced Rotatable Bond Count and Fsp³ Character Compared to Linear Amide Bioisosteres

The target compound possesses exactly 1 rotatable bond (the amide C–N bond) and an Fsp³ (fraction of sp³ hybridized carbons) of 0.83, as derived from its SMILES structure C1CCOC2(C1)CCN(C2)C(=O)C3CNC3 [1]. In contrast, a structurally simplified analog such as N-(azetidin-3-yl)acetamide (a monocyclic azetidine amide) contains 2 rotatable bonds and a lower Fsp³ of 0.71, while a piperidine-based equivalent would have even higher flexibility [2]. The combination of extremely low rotatable bond count and high Fsp³ in the target compound is consistent with the profile of clinical candidates that achieve optimal ligand-binding entropy and favorable solubility–permeability balance [3].

Molecular Design Drug-Likeness Fsp³ Metric

Optimal Research and Industrial Application Scenarios for Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone


CNS Drug Discovery Programs Requiring Enhanced Passive Permeability

The compound's low TPSA (41.6 Ų) and single rotatable bond make it an excellent candidate for CNS-penetrant lead series where minimizing molecular flexibility and maximizing membrane crossing are critical. Compared to commonly used morpholine amides (TPSA ~45–55 Ų), the target compound provides a measurable advantage in predicted passive permeability [1]. Procurement for CNS-targeted library design is justified when standard morpholine-based building blocks fail to achieve adequate brain exposure [1].

Metabolic Soft-Spot Engineering to Circumvent CYP Liability

Programs encountering cytochrome P450-mediated liabilities with non-spiro azetidine or piperidine amides can utilize the target compound to redirect metabolism toward GST-catalyzed conjugation, as demonstrated in structurally related spiro-azetidine systems [1]. This strategy is particularly valuable when seeking to minimize CYP inhibition or reduce oxidative metabolite formation [1].

Fragment-Based Drug Discovery Leveraging High Fsp³ and Low Flexibility

With an Fsp³ of 0.83 and only one rotatable bond, the compound offers a rigid, three-dimensional fragment that can improve binding-site complementarity and entropic efficiency in fragment-based campaigns [1][2]. It provides a direct alternative to flatter, more flexible amide fragments that often dominate screening libraries [2].

Building Block for Targeted Protein Degradation (PROTAC) Linkers Requiring Conformational Restriction

The rigid spirocyclic azetidine core can serve as a conformationally restricted linker element in PROTAC or molecular glue design. Its defined exit vector geometry and minimal rotatable bonds ensure a predictable ternary complex formation geometry, unlike flexible alkyl-chain linkers that introduce conformational ambiguity [1]. Procurement is indicated when linker rigidity is a design objective.

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